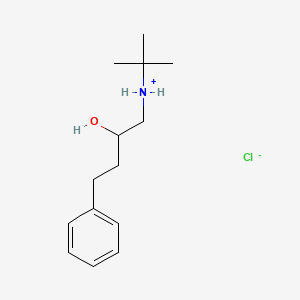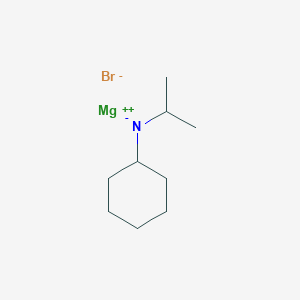
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is a chemical compound with the molecular formula C9H18BrMgN. It is a type of organomagnesium compound, which is often used in organic synthesis due to its reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl group, a propan-2-yl group, and an azanide group bonded to magnesium and bromide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide can be synthesized through the reaction of cyclohexylamine with isopropyl bromide in the presence of magnesium. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction conditions usually involve moderate temperatures and an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of automated systems for mixing and temperature control helps in maintaining consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.
Addition Reactions: The compound can add to carbonyl groups, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions typically occur under anhydrous conditions to prevent the decomposition of the organomagnesium compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a new organomagnesium compound with the nucleophile replacing the bromide ion .
Applications De Recherche Scientifique
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst in certain polymerization reactions, enhancing the efficiency and selectivity of the process.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form strong carbon-magnesium bonds.
Mécanisme D'action
The mechanism of action of Magnesium;cyclohexyl(propan-2-yl)azanide;bromide involves the formation of a reactive organomagnesium intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmagnesium Bromide: Similar in structure but lacks the propan-2-yl group.
Isopropylmagnesium Bromide: Similar but lacks the cyclohexyl group.
Diisopropylmagnesium: Contains two isopropyl groups instead of one cyclohexyl and one isopropyl group.
Uniqueness
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is unique due to its combination of a cyclohexyl group and a propan-2-yl group bonded to magnesium. This unique structure provides it with distinct reactivity and selectivity in organic synthesis, making it a valuable reagent in various chemical processes .
Propriétés
Numéro CAS |
100207-82-7 |
|---|---|
Formule moléculaire |
C9H18BrMgN |
Poids moléculaire |
244.46 g/mol |
Nom IUPAC |
magnesium;cyclohexyl(propan-2-yl)azanide;bromide |
InChI |
InChI=1S/C9H18N.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h8-9H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GJLKEMXUFZIYRN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N-]C1CCCCC1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


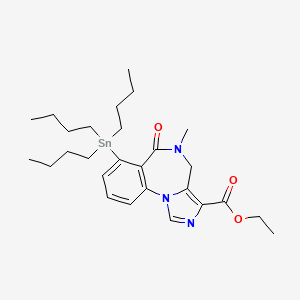
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
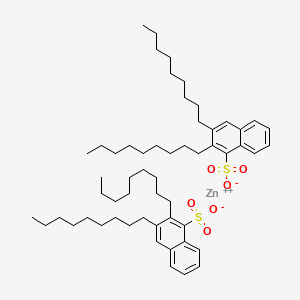
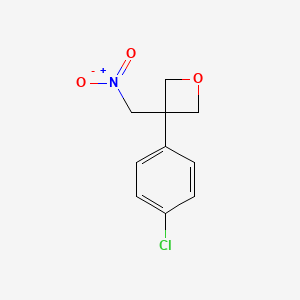
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)

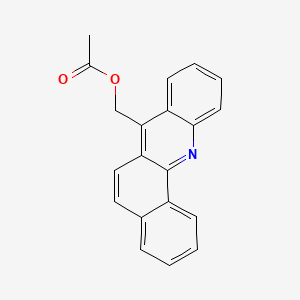

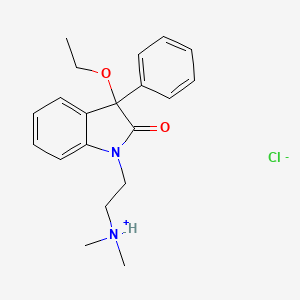
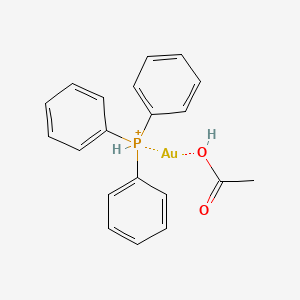
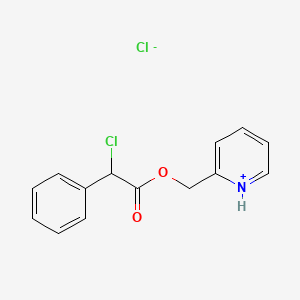

![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
